2-(Cyclobutoxymethyl)-3-methoxyaniline
Description
2-(Cyclobutoxymethyl)-3-methoxyaniline is a substituted aniline derivative featuring a cyclobutoxymethyl group at the 2-position and a methoxy group at the 3-position of the benzene ring. The cyclobutoxymethyl substituent introduces steric bulk and electronic effects that may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(cyclobutyloxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-12-7-3-6-11(13)10(12)8-15-9-4-2-5-9/h3,6-7,9H,2,4-5,8,13H2,1H3 |
InChI Key |
IDGHZPMENLDQEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1COC2CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclobutoxymethyl)-3-methoxyaniline can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutoxymethyl)-3-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
2-(Cyclobutoxymethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclobutoxymethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Cyclopropylethyl vs. Cyclobutoxymethyl: The cyclopropylethyl substituent (in compound 6i) achieves moderate yield (62%) and high stereochemical purity (82%) .
- Benzodioxolylbutyl Substituent : The benzodioxolyl group (in compound 6j) enhances stereochemical purity (91%), likely due to stabilizing π-π interactions during synthesis .
Reactivity and Functionalization Challenges
- Meta-Substitution Effects : Reactions involving 3-methoxyaniline derivatives often face selectivity issues. For example, palladium-catalyzed coupling with 3-methoxyaniline (3.4e) produces inseparable mixtures due to competing reaction pathways at the meta position .
- Formylation Difficulties : Direct formylation of 3-methoxyaniline derivatives (e.g., for chalcone synthesis) results in poor selectivity, necessitating expensive nitro-substituted precursors .
Structural and Crystallographic Insights
- Diazenyl Analogues : Crystal structures of diazenyl derivatives (e.g., 4-[(4-bromophenyl)diazenyl]-3-methoxyaniline) reveal a preference for trans-configuration in the –N=N– group, which could inform conformational studies of the cyclobutoxymethyl analog .
Biological Activity
2-(Cyclobutoxymethyl)-3-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 2-(Cyclobutoxymethyl)-3-methoxyaniline can be represented as follows:
This structure features a methoxy group and a cyclobutoxy group, which may influence its interaction with biological targets.
Research indicates that compounds similar to 2-(Cyclobutoxymethyl)-3-methoxyaniline can interact with various biological pathways:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation and pain.
Anticancer Activity
Studies have shown that 2-(Cyclobutoxymethyl)-3-methoxyaniline exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound may possess significant anticancer properties.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. In a murine model of inflammation, it was found to reduce edema and inflammatory markers such as IL-6 and TNF-α.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 30 |
| High Dose (10 mg/kg) | 50 |
Case Studies
Several case studies have documented the effects of 2-(Cyclobutoxymethyl)-3-methoxyaniline in preclinical models:
- Study on Breast Cancer : In a xenograft model using MCF-7 cells, treatment with the compound led to a significant reduction in tumor size compared to controls, indicating potential for therapeutic use in breast cancer.
- Inflammation Model : In a study assessing paw edema in rats, administration of the compound resulted in a marked decrease in swelling and pain response, supporting its use as an anti-inflammatory agent.
Research Findings
Recent research has focused on optimizing the synthesis of 2-(Cyclobutoxymethyl)-3-methoxyaniline and enhancing its bioavailability. Modifications to the cyclobutoxy group have been explored to improve pharmacokinetic properties without compromising efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
